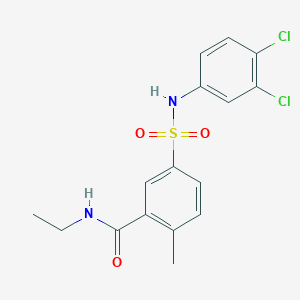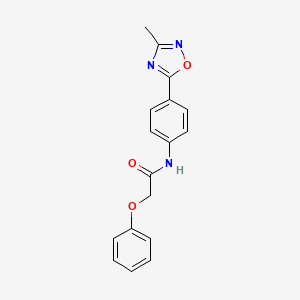
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MO-01 and is a member of the oxadiazole family. MO-01 has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders.
作用機序
The mechanism of action of MO-01 is not fully understood. However, studies have suggested that MO-01 exerts its anticancer and neuroprotective effects through its ability to modulate various signaling pathways. MO-01 has been shown to inhibit the activity of enzymes such as AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, MO-01 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MO-01 has been shown to have several biochemical and physiological effects. Studies have shown that MO-01 can induce apoptosis in cancer cells, leading to their death. Additionally, MO-01 has been shown to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis. MO-01 has also been shown to protect neurons from oxidative stress-induced damage, which is a common feature of many neurological disorders.
実験室実験の利点と制限
One of the main advantages of MO-01 is its potency as an anticancer and neuroprotective agent. Additionally, the synthesis of MO-01 is relatively straightforward, which makes it a viable candidate for large-scale production. However, one of the limitations of MO-01 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the study of MO-01. One possible direction is the development of more potent derivatives of MO-01 with increased solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MO-01. Finally, more studies are needed to investigate the potential of MO-01 as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, MO-01 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MO-01 has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. MO-01 has been shown to have potent anticancer and neuroprotective properties, and its mechanism of action is not fully understood. While there are limitations to the use of MO-01 in lab experiments, there are many potential future directions for the study of this compound.
合成法
The synthesis of MO-01 involves the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 2-phenoxyacetyl chloride in the presence of a base. This reaction leads to the formation of MO-01 as a white solid. The synthesis of MO-01 is a relatively straightforward process and has been optimized for large-scale production.
科学的研究の応用
MO-01 has been extensively studied for its potential applications in the field of medicine. Researchers have found that MO-01 has potent anticancer and neuroprotective properties. MO-01 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MO-01 has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)13-7-9-14(10-8-13)19-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLXLOZVORVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)
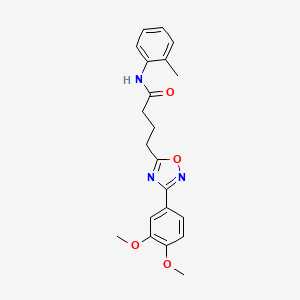
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)

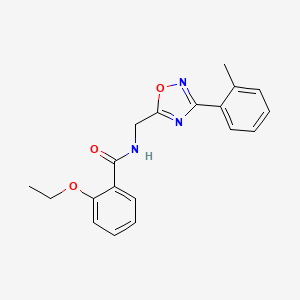
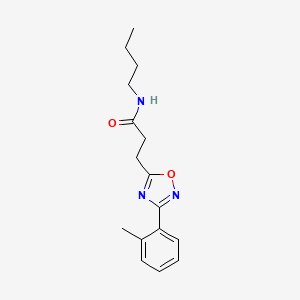

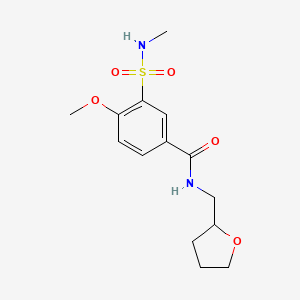
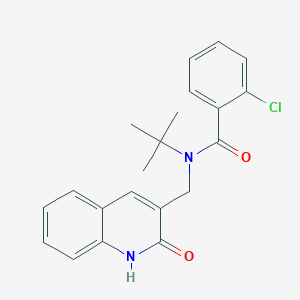



![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)
